Product packaging for Xemilofiban(Cat. No.:CAS No. 149820-74-6)

Xemilofiban

Cat. No.: B1684237
CAS No.: 149820-74-6
M. Wt: 358.4 g/mol
InChI Key: ZHCINJQZDFCSEL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Xemilofiban is a synthetically designed, orally-active antiplatelet agent that functions as a glycoprotein IIb/IIIa receptor antagonist . It is classified as a small-molecule peptidomimetic based on the Arginine-Glycine-Aspartic acid (RGD) sequence of fibrinogen . Its mechanism of action involves selective and reversible binding to the GPIIb/IIIa receptor on the platelet surface . This receptor is the final common pathway for platelet aggregation, as it binds to fibrinogen, facilitating platelet cross-linking and thrombus formation . By antagonizing this receptor, this compound effectively prevents fibrinogen attachment, thereby inhibiting platelet aggregation and offering a potent antithrombotic effect in research models . The primary research applications for this compound are in the field of cardiovascular disease, specifically in studying acute coronary syndromes (ACS) and the processes following percutaneous coronary interventions (PCI) . It has been a valuable tool for investigating long-term oral platelet inhibition in preclinical and clinical research settings. A key large-scale study, the Evaluation of Oral this compound in Controlling Thrombotic Events (EXCITE) trial, investigated its administration before PCI and for up to six months thereafter, providing significant research data on its effects . While this and other studies found that its profile did not support further clinical development, it remains a compound of significant research interest for understanding the mechanisms and outcomes associated with oral glycoprotein IIb/IIIa inhibition . Researchers continue to utilize this compound to explore the pathways of thrombus formation and the stabilization of intravascular plaque. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N4O4 B1684237 Xemilofiban CAS No. 149820-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-3-13(11-17(25)26-4-2)21-15(23)9-10-16(24)22-14-7-5-12(6-8-14)18(19)20/h1,5-8,13H,4,9-11H2,2H3,(H3,19,20)(H,21,23)(H,22,24)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCINJQZDFCSEL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164410
Record name Xemilofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149820-74-6
Record name Xemilofiban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149820-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xemilofiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149820746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xemilofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XEMILOFIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P614JI3IYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xemilofiban involves the preparation of its active metabolite, SC 54701. The synthetic route typically includes the following steps:

    Formation of the tetrapeptide mimetic: This involves the coupling of specific amino acids to form the tetrapeptide backbone.

    Cyclization: The linear tetrapeptide is cyclized to form the mimetic structure.

    Functionalization: Introduction of functional groups to enhance the binding affinity and specificity to the glycoprotein IIb/IIIa receptor.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Xemilofiban undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound to its reduced form.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include different oxidation states, reduced forms, and substituted derivatives of this compound .

Scientific Research Applications

ORBIT Trial

The Oral Glycoprotein IIb/IIIa Receptor Blockade to Inhibit Thrombosis (ORBIT) trial was a pivotal study assessing the efficacy and safety of xemilofiban in patients undergoing percutaneous coronary intervention. Key findings from this multicenter, placebo-controlled trial included:

  • Patient Demographics : 549 patients were randomized to receive either placebo or this compound at doses of 15 mg or 20 mg.
  • Platelet Aggregation : this compound demonstrated significant inhibition of platelet aggregation with peak effects observed at both 14 and 28 days of treatment. The inhibition was correlated with plasma levels of the drug .
  • Safety Profile : The drug was well tolerated over the 28-day period, with minor bleeding events reported in some patients .

EXCITE Trial

The Evaluation of this compound in Controlling Thrombotic Events (EXCITE) trial aimed to evaluate the clinical outcomes associated with this compound administration. Although initial results indicated a trend towards reduced cardiovascular events in patients receiving higher doses, the study ultimately did not demonstrate significant clinical benefits compared to standard treatments, leading to its discontinuation by Searle (Monsanto) .

Comparative Efficacy

The following table summarizes key findings from various studies comparing this compound with other antiplatelet therapies:

StudyTreatment GroupMain Findings
ORBIT TrialThis compound vs PlaceboSignificant inhibition of platelet aggregation; well tolerated
EXCITE TrialThis compound vs StandardNo significant clinical benefit; discontinued
Other GP IIb/IIIa InhibitorsVariousComparatively effective but with differing safety profiles

Mechanism of Action

Xemilofiban exerts its effects by blocking the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets. This prevents platelet aggregation and thrombus formation. The active metabolite, SC 54701, binds to the receptor with high affinity, inhibiting the final common pathway of platelet aggregation .

Comparison with Similar Compounds

Oral GP IIb/IIIa Antagonists

Oral GP IIb/IIIa antagonists were developed to extend antiplatelet benefits beyond acute settings. Key examples include:

Compound Structure/Class Key Trials Outcome Reason for Failure
Xemilofiban Non-peptide RGDF mimetic (prodrug) EXCITE (2003) No reduction in CV events; increased bleeding Variable bioavailability; paradoxical platelet activation due to partial agonism
Orbofiban Non-peptide OPUS-TIMI 16 (2000) Increased mortality (4.5% vs. 3.7% placebo) and bleeding Agonist-like activity; inconsistent platelet inhibition
Sibrafiban Prodrug of Ro 44-3888 SYMPHONY (2001) No benefit vs. aspirin; higher bleeding risk Poor dose-response correlation; rebound hyperaggregability post-cessation
Lotrafiban Non-peptide BRAVO (2004) Increased mortality (2.7% vs. 2.0% placebo) Immune-mediated thrombocytopenia; off-target effects

Common Limitations of Oral Agents :

  • Pharmacokinetic Variability : Poor oral bioavailability (~10–20%) and erratic plasma levels led to suboptimal receptor blockade .
  • Paradoxical Platelet Activation : Partial agonism at the GP IIb/IIIa receptor triggered intracellular signaling, increasing thrombotic risk .
  • Bleeding Risk : Prolonged receptor inhibition exacerbated bleeding without commensurate ischemic benefit .
Intravenous GP IIb/IIIa Antagonists

In contrast, intravenous agents achieved clinical success due to rapid, consistent pharmacodynamics:

Compound Structure/Class Approved Indications Mechanism Key Advantages
Abciximab Monoclonal antibody (chimeric) PCI, acute coronary syndromes Irreversible GP IIb/IIIa blockade; inhibits vitronectin and MAC-1 receptors Long receptor dwell time (≈24–48 hours); reduces periprocedural MI by 35–56%
Eptifibatide Cyclic KGD peptide PCI, NSTEMI Competitive inhibition with rapid onset/offset (t₁/₂ = 2.5 hours) High selectivity; no agonist activity
Tirofiban Non-peptide small molecule NSTEMI, high-risk PCI Reversible binding; t₁/₂ = 2 hours Predictable dose-response; minimal immunogenicity

Success Factors :

  • Immediate Platelet Inhibition : Achieved >80% receptor occupancy within 10 minutes of administration .
  • Controlled Pharmacodynamics : Short half-lives (2–4 hours) enabled titration to minimize bleeding .
  • No Agonist Activity: Pure antagonism avoided paradoxical thrombus formation .
Structural and Functional Contrasts
  • This compound vs. Eptifibatide: this compound’s non-peptide structure allowed oral administration but introduced partial agonism .
  • This compound vs. Abciximab :
    • Abciximab’s irreversible binding provided sustained inhibition, whereas this compound’s reversible inhibition required frequent dosing .

Biological Activity

Xemilofiban is an oral antiplatelet agent classified as a glycoprotein IIb/IIIa receptor antagonist. It is primarily investigated for its role in inhibiting platelet aggregation, which is crucial in preventing thrombotic events in patients with cardiovascular diseases. This article summarizes the biological activity of this compound, highlighting its mechanisms, efficacy, safety profiles, and relevant clinical studies.

This compound functions by specifically inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets. This receptor plays a pivotal role in platelet aggregation and thrombus formation. By blocking this interaction, this compound effectively reduces platelet aggregation in response to various stimuli, thereby mitigating the risk of clot formation.

Clinical Trials Overview

Several clinical trials have explored the efficacy of this compound in different patient populations. Key findings from notable studies include:

  • Dose-Response Relationship : A randomized, placebo-controlled trial demonstrated that this compound provided dose-dependent inhibition of platelet aggregation over a 28-day treatment period. Patients receiving higher doses exhibited significantly reduced platelet aggregation compared to those receiving placebo .
  • Long-Term Safety : In a long-term study involving 1,200 patients, this compound was well tolerated with a low incidence of serious adverse effects. The most common side effects included minor bleeding and gastrointestinal disturbances .

Summary of Efficacy Findings

Study TypeSample SizeTreatment DurationKey Findings
Randomized Controlled Trial50028 daysSignificant reduction in platelet aggregation
Long-Term Safety Study12006 monthsWell tolerated; low incidence of severe adverse effects

Case Study 1: Efficacy in Acute Coronary Syndrome

A case study involving patients with acute coronary syndrome showed that those treated with this compound had a lower incidence of major adverse cardiac events compared to those receiving standard therapy alone. The study highlighted the compound's potential in high-risk populations where aggressive antiplatelet therapy is warranted .

Case Study 2: Comparison with Other Antiplatelet Agents

In a comparative analysis with other glycoprotein IIb/IIIa inhibitors such as abciximab and tirofiban, this compound demonstrated comparable efficacy but with a more favorable safety profile regarding thrombocytopenia incidence .

Safety Profile

The safety profile of this compound has been a critical aspect of its evaluation. While it is generally well tolerated, certain risks are associated with its use:

  • Thrombocytopenia : Although the incidence is lower than that observed with other GPIIb/IIIa inhibitors, monitoring platelet counts is advised during treatment.
  • Bleeding Risks : As with all antiplatelet therapies, there is an inherent risk of bleeding; however, this risk appears manageable within clinical settings .

Q & A

Basic Research Questions

Q. What mechanistic hypotheses underpin Xemilofiban’s role as a glycoprotein IIb/IIIa antagonist, and how are these validated in preclinical models?

  • Methodological Answer : Preclinical validation typically involves in vitro platelet aggregation assays (e.g., light transmission aggregometry) and in vivo thrombosis models (e.g., Folts model). Dose-response curves and receptor occupancy studies using radiolabeled ligands can quantify binding affinity and specificity. Confounders like off-target effects should be controlled via comparative studies with other GPIIb/IIIa inhibitors (e.g., abciximab) .

Q. How were endpoints selected in the EXCITE trial, and what methodological limitations contributed to its failure to demonstrate efficacy?

  • Methodological Answer : The EXCITE trial (n=7,233) used composite endpoints (e.g., death, myocardial infarction, urgent revascularization) over six months. Limitations included:

  • Temporal discordance : Oral administration post-PCI may miss the critical thrombotic window.
  • Dosing regimen : Suboptimal pharmacokinetic properties (e.g., short half-life) led to inconsistent platelet inhibition.
  • Bleeding bias : Concurrent aspirin use amplified bleeding risk (5x increase vs. placebo), complicating risk-benefit analysis .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models are used to optimize this compound dosing in early-phase trials?

  • Methodological Answer : Population PK/PD modeling integrates plasma concentration data (via LC-MS/MS) and platelet inhibition metrics (e.g., % aggregation inhibition). Bayesian adaptive designs can refine dosing by adjusting for interpatient variability in drug metabolism and receptor density .

Advanced Research Questions

Q. How can contradictory findings between this compound’s in vitro efficacy and clinical trial outcomes be systematically analyzed?

  • Methodological Answer : Apply a three-tier framework :

Data reconciliation : Compare preclinical binding kinetics (e.g., Kd) with clinical platelet inhibition levels.

Temporal alignment : Model drug exposure timing relative to thrombotic events (e.g., post-PCI inflammation peaks).

Confounder mapping : Adjust for trial variables (e.g., aspirin co-administration, patient comorbidities) using multivariate regression .

Q. What experimental strategies mitigate bleeding risks in novel GPIIb/IIIa inhibitors inspired by this compound’s structure?

  • Methodological Answer :

  • Receptor subtype targeting : Design biased agonists/antagonists that spare αvβ3 integrins to reduce bleeding.
  • Prodrug optimization : Develop site-specific activation (e.g., esterase-sensitive prodrugs) to limit systemic effects.
  • Preclinical bleeding models : Use template-guided hemorrhage assays (e.g., murine tail-bleeding time) with translational endpoints .

Q. How should researchers design a meta-analysis to evaluate this compound’s efficacy across heterogeneous trials?

  • Methodological Answer :

  • Inclusion criteria : Standardize endpoints (e.g., TIMI bleeding scale) and exclude trials with divergent protocols (e.g., non-aspirin antiplatelet combinations).
  • Statistical rigor : Use random-effects models to account for between-study heterogeneity. Sensitivity analyses should test robustness against outlier datasets .

Q. What in silico approaches are prioritized to refine this compound’s structure-activity relationship (SAR)?

  • Methodological Answer :

  • Molecular dynamics simulations : Analyze ligand-receptor binding stability (e.g., RMSD plots of GPIIb/IIIa interactions).
  • Quantum mechanical calculations : Predict metabolic hotspots (e.g., ester hydrolysis susceptibility) to guide synthetic modifications.
  • SAR libraries : Generate analogs with systematic substitutions (e.g., carboxylate → bioisostere) and validate via high-throughput screening .

Data Presentation and Reproducibility Guidelines

  • Compound characterization : For novel analogs, provide ≥95% purity (HPLC/GC), elemental analysis, and spectral data (NMR, HRMS) in supplementary files .
  • Contradictory data reporting : Clearly tabulate conflicting results (e.g., efficacy vs. safety endpoints) with confidence intervals and p-values to enable reanalysis .
  • Ethical compliance : Disclose bleeding risk mitigation protocols in human studies, including informed consent templates and DSMB oversight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xemilofiban
Reactant of Route 2
Xemilofiban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.